REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]1[CH:8]=[CH:7][N:6]=[CH:5][C:4]=1[N+:9]([O-])=O.[H][H]>CO.[Ni]>[CH3:1][NH:2][C:3]1[CH:8]=[CH:7][N:6]=[CH:5][C:4]=1[NH2:9]
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
CNC1=C(C=NC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
50 mL
|
Type
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solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
for 2.5 h
|
Duration
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2.5 h
|
Type
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CUSTOM
|
Details
|
at 50° C.
|
Type
|
FILTRATION
|
Details
|
The catalyst is filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The product is purified by chromatography (Alox, dichloromethane/methanol from 99/1 to 19/1)
|
Name
|
|
Type
|
product
|
Smiles
|
CNC1=C(C=NC=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.55 g | |
YIELD: CALCULATEDPERCENTYIELD | 83.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |